3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)propanamide
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Overview
Description
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields. Its structure incorporates a pyrimidine ring and a thiazolidine ring, making it a versatile molecule for research and industrial uses.
Preparation Methods
Synthetic Routes: This compound can be synthesized through multi-step organic reactions. One common approach involves the condensation of appropriate precursors under controlled conditions.
Reaction Conditions: Synthesis typically requires a solvent medium, often dichloromethane or methanol, with a catalytic amount of acid or base to facilitate the reaction. Temperature control is crucial to ensure the desired product yield and purity.
Industrial Production: In industrial settings, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions, thus optimizing yield and reducing production time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: With strong oxidizing agents, leading to potential fragmentation of the molecule.
Reduction: Reducing agents can alter the oxidation states of specific atoms within the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the reactive sites within the rings.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often utilize reagents like hydrochloric acid or sodium methoxide.
Major Products: The products of these reactions vary widely, but common examples include altered ring structures or chain modifications, impacting the compound's functionality and reactivity.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse functionalizations, aiding in the development of new materials.
Biology: Biologically, its structural motifs can interact with various biomolecules, making it a candidate for studying enzyme interactions or as a molecular probe in biochemical assays.
Medicine: Medically, derivatives of this compound are being explored for their potential as pharmaceutical agents, particularly in targeting specific enzymes or receptors.
Industry: Industrial applications may include the development of novel polymers or as intermediates in the manufacture of specialty chemicals.
Mechanism of Action
Molecular Targets: The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors, depending on its functional groups.
Pathways Involved: Its action may involve inhibition or activation of specific biochemical pathways, modulating the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Unique Attributes: Compared to similar compounds, this molecule's dual-ring structure provides additional reactive sites, enhancing its versatility in reactions and applications.
List of Similar Compounds:3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(cyclohexyl)propanamide
3-(2,4-Dioxothiazolidin-3-yl)-N-(cyclohexyl)propanamide
Each of these compounds, while structurally related, offers different reactivity profiles and applications due to variations in their molecular frameworks.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c21-12(5-7-19-8-6-13(22)18-15(19)24)17-10-3-1-2-4-11(10)20-14(23)9-26-16(20)25/h6,8,10-11H,1-5,7,9H2,(H,17,21)(H,18,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFTMSWBDFYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCN2C=CC(=O)NC2=O)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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